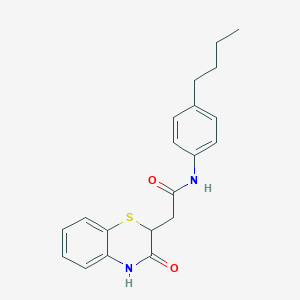
N-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, with the CAS number 1105245-84-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various pathogens and diseases.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O2S, with a molecular weight of 354.5 g/mol. The compound features a benzothiazine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O2S |
| Molecular Weight | 354.5 g/mol |
| CAS Number | 1105245-84-8 |
Antimicrobial Properties
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial activity. For example, studies have reported that related compounds can inhibit various pathogens, including bacteria and fungi. The compound's structure allows for interactions with microbial enzymes, disrupting their function.
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives have been noted to inhibit Staphylococcus aureus and Escherichia coli through mechanisms involving cell wall disruption and enzyme inhibition .
- Antifungal Activity : The antibacterial properties extend to antifungal activity as well. Some benzothiazine derivatives have demonstrated efficacy against fungi such as Candida albicans, likely by interfering with fungal cell membrane integrity .
Anticancer Activity
The compound shows promise in anticancer research as well. Studies have indicated that benzothiazine derivatives can induce apoptosis in cancer cells through various pathways:
- Mechanism of Action : These compounds may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. This inhibition leads to increased rates of apoptosis in cancerous cells .
Inhibitory Effects on Enzymes
Molecular docking studies suggest that this compound could act as an inhibitor for several enzymes:
- Cyclooxygenase (COX) : It has been suggested that the compound may inhibit COX enzymes, which play a crucial role in inflammation and pain pathways .
- HCV Polymerase : Related benzothiazine compounds have been identified as potent inhibitors of HCV polymerase, indicating potential use in antiviral therapies .
Case Studies
Several studies have focused on the biological activity of benzothiazine derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that a series of benzothiazine derivatives exhibited IC50 values ranging from 10 to 50 µg/mL against E. coli and S. aureus, showcasing their potential as antimicrobial agents .
- Anticancer Research : In vitro studies reported that certain derivatives led to a significant reduction in the viability of breast cancer cell lines (MCF-7), with IC50 values below 30 µM .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-2-3-6-14-9-11-15(12-10-14)21-19(23)13-18-20(24)22-16-7-4-5-8-17(16)25-18/h4-5,7-12,18H,2-3,6,13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOORTMFTXLQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














